molecular formula C20H23ClN2 B1674742 Lepidiline B CAS No. 596093-97-9

Lepidiline B

Cat. No. B1674742
CAS RN: 596093-97-9
M. Wt: 326.9 g/mol
InChI Key: VVNHJXQBUXJGBN-UHFFFAOYSA-M
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Description

Lepidiline B is a flavonolignan isolated from the roots of Brassicaceae Lepidium meyenii . It exhibits anti-inflammation activities in human cancer cell lines .


Synthesis Analysis

The synthesis of Lepidiline B involves the condensation of diacetyl monooxime with formaldimines derived from alkoxyamines in glacial acetic acid at room temperature . This leads to corresponding 2-unsubstituted imidazole N-oxides bearing an alkoxy substituent at the N(1) atom of the imidazole ring . Subsequent O-benzylation affords either symmetric or nonsymmetric alkoxyimidazolium salts .


Molecular Structure Analysis

The structure of Lepidiline B was confirmed by X-ray analysis . It is an imidazolium salt, considered as a structural analogue of naturally occurring imidazole alkaloids, lepidilines A and C .


Chemical Reactions Analysis

In the synthesis process, the imidazolium salts were used to generate in situ the corresponding imidazol-2-ylidenes, which smoothly reacted with elemental sulfur, yielding imidazole-2-thiones . These reactions were performed either under classical conditions in pyridine solutions or mechanochemically using solid Cs2CO3 as a base .

Scientific Research Applications

Imidazole Alkaloids in Lepidium meyenii

Research has identified Lepidiline A and B as two new imidazole alkaloids from Lepidium meyenii, with their structures elucidated through spectroscopic methods and X-ray diffraction. These findings contribute to understanding the chemical composition and potential biological activities of compounds found in Maca (Cui, B., Zheng, B., He, K., & Zheng, Q., 2003).

Effect on Endogenous Sex Hormones and Fecundity

A significant study demonstrated that Lepidiline A, related to Lepidiline B, impacts the balance of endogenous sex hormones and increases fecundity by targeting the enzyme HSD17B1. This enzyme enhances the bioconversion efficiency of sex hormones, thereby improving reproductive activities. This insight provides a scientific basis for the traditional use of Maca in enhancing fertility and sexual function (Cheng, C.-j., et al., 2020).

Discovery of New Imidazole Alkaloids

Further exploration into Lepidium meyenii led to the identification of Lepidiline C and D, showcasing the plant's rich alkaloid profile. The discovery of these new compounds, along with the known Lepidiline A and B, adds depth to the pharmacological potential of Maca and encourages further research into their biological activities (Jin, W., et al., 2016).

Molecular Networking and Structural Revision

A comprehensive study employing molecular networking and spectroscopic techniques led to the identification of new imidazole alkaloids in Lepidium meyenii, including a revision of the structure of a previously reported compound, macaridine, to macapyrrolin C. This research highlights the complexity of Maca's phytochemical profile and its potential for discovering novel bioactive compounds (Le, H. T., et al., 2021).

Mechanism of Action

While the exact mechanism of action of Lepidiline B is not fully understood, it is known to exhibit anti-inflammatory activities in human cancer cell lines . Lepidiline B presented cytotoxic activity against the UMUC3, PACA2, MDA231, and FDIGROV cell lines .

Future Directions

The future directions of Lepidiline B research could involve further exploration of its anti-inflammatory and cytotoxic activities . Additionally, more research could be done to understand its mechanism of action and potential therapeutic applications .

properties

IUPAC Name

1,3-dibenzyl-2,4,5-trimethylimidazol-1-ium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N2.ClH/c1-16-17(2)22(15-20-12-8-5-9-13-20)18(3)21(16)14-19-10-6-4-7-11-19;/h4-13H,14-15H2,1-3H3;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVNHJXQBUXJGBN-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C([N+](=C(N1CC2=CC=CC=C2)C)CC3=CC=CC=C3)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Lepidiline B

CAS RN

596093-97-9
Record name Lepidiline B
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0596093979
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LEPIDILINE B
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/468X0RNJ1D
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

The novel compound 1 was obtained as white needles in acetone, and its molecular formula of C19H19N2 was determined by HRFABMS. The IR spectrum of 1 showed a strong aromatic absorbance at 1560 cm−1. In 13C NMR spectrum of 1, only eight carbon signals were observed at δ 8.1 (q), 49.6 (t), 127.2 (s), 127.8 (d), 128.6 (d), 129.1 (d), 134.3 (s), and 135.5 (d), suggesting that the molecule of 1 is symmetrical to match the mass spectral data. Analysis of the 1H NMR signals at δ 5.41 (s), 7.31 (dd, J=8.8, 2.2 Hz), and 7.37-7.46 (m) and corresponding 13C NMR signals (gHMQC) at δ 49.6 (t), 127.8 (d), 128.6 (d), 129.1 (d), and 134.3 (s), indicated the appearance of a phenylmethylene group. This is supported by the COSY and gHMBC spectral data. A proton signal due to methyl group was observed as a singlet at δ 2.18, but the correlative carbon appeared in a very high field at δ 8.1 (q) in the gHMQC NMR experiment, similar to those of 1,3-di(4-fluorobenzyl)-4,5-dimethylimidazolium bromide, a synthesized product for the application as probes for intracellular pH determination. In the gHMBC NMR experiments of (1), the proton signal at 5.41 (s) exhibited other relevant cross-peaks at 127.2 (s) and 135.5 (d) attributable to C-2 and C-4 (5), respectively, apart from the ones of phenylmethylene moiety. On the other hand, H-2 showed two relevant cross-peaks at 49.6 (t) and 127.2 (s), assignable to the methylene group and C-4 (5), respectively.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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